molecular formula C24H42O3 B049437 5beta-Cholane-3alpha,7beta,24-triol CAS No. 130593-75-8

5beta-Cholane-3alpha,7beta,24-triol

Cat. No.: B049437
CAS No.: 130593-75-8
M. Wt: 378.6 g/mol
InChI Key: NGALQDLKWWSXMK-ULQOMZCQSA-N
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Description

5beta-Cholane-3alpha,7beta,24-triol is a chemical compound with the molecular formula C24H42O3. It is a derivative of cholic acid and is often referred to as a cholic acid impurity. This compound is known for its role in the preparation of ursodeoxycholic acid scaffolds, which are used to generate novel and selective steroidal ligands for various pharmacological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Cholane-3alpha,7beta,24-triol typically involves the hydroxylation of cholic acid derivatives. The reaction conditions often include the use of specific catalysts and reagents to achieve the desired stereochemistry. For instance, the hydroxylation at the 7beta position can be achieved using selective oxidizing agents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as crystallization and chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

5beta-Cholane-3alpha,7beta,24-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of this compound. These derivatives have different pharmacological properties and applications .

Scientific Research Applications

5beta-Cholane-3alpha,7beta,24-triol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Cholane-3alpha,7beta,24-triol is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties. Its ability to selectively interact with GP-BAR1 makes it a valuable compound for developing targeted therapies for metabolic disorders .

Properties

IUPAC Name

(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALQDLKWWSXMK-ULQOMZCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130593-75-8
Record name (3alpha,5beta,7beta)-Cholane-3,7,24-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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